molecular formula C10H6BrCl2N3O B8575298 (6-Bromo-pyridin-2-yl)-(2,4-dichloro-pyrimidin-5-yl)-methanol

(6-Bromo-pyridin-2-yl)-(2,4-dichloro-pyrimidin-5-yl)-methanol

Cat. No. B8575298
M. Wt: 334.98 g/mol
InChI Key: CDEFSGMPSPCSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromo-pyridin-2-yl)-(2,4-dichloro-pyrimidin-5-yl)-methanol is a useful research compound. Its molecular formula is C10H6BrCl2N3O and its molecular weight is 334.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Bromo-pyridin-2-yl)-(2,4-dichloro-pyrimidin-5-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-pyridin-2-yl)-(2,4-dichloro-pyrimidin-5-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Bromo-pyridin-2-yl)-(2,4-dichloro-pyrimidin-5-yl)-methanol

Molecular Formula

C10H6BrCl2N3O

Molecular Weight

334.98 g/mol

IUPAC Name

(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol

InChI

InChI=1S/C10H6BrCl2N3O/c11-7-3-1-2-6(15-7)8(17)5-4-14-10(13)16-9(5)12/h1-4,8,17H

InChI Key

CDEFSGMPSPCSAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(C2=CN=C(N=C2Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2,4-dichloropyrimidine (11.4 g, 50 mmol) in THF (200 mL) at −30° C., was added dropwise isopropyl magnesium chloride (25 mL, 2 M in THF, 50 mmol) and the mixture was stirred at −30° C. for 20 minutes. Then a solution of 6-bromopicolinaldehyde (9.3 g, 50 mmol) in THF (10 mL) was added and the mixture was warmed to 0° C. and stirred for another 40 minutes. The reaction was quenched by adding saturated aqueous NH4Cl solution and the resulting mixture was extracted with ethyl acetate (3×300 mL). The organic solutions were then washed with brine. The organic phase was dried with anhydrous MgSO4, filtered and concentrated under reduced pressure to give crude (6-bromo-pyridin-2-yl)-(2,4-dichloro-pyrimidin-5-yl)-methanol as a light yellow oil. (Yield 16.1 g)
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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